N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(3-Fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a 3-fluorophenylamino substituent at the quinoxaline C3 position and a benzenesulfonamide group at C2. Quinoxalines are heterocyclic aromatic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities . The sulfonamide moiety contributes to hydrogen bonding and interactions with biological targets such as kinases or proteases .
Properties
IUPAC Name |
N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-28(26,27)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVYQBNAYWUBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the quinoxaline core.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline or sulfonamide derivatives.
Substitution: Substituted quinoxaline or fluorophenyl derivatives.
Scientific Research Applications
N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline sulfonamides exhibit structural diversity, primarily through substitutions on the phenylamino group and sulfonamide benzene ring. Below is a comparative analysis of N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide and analogs, focusing on structural features, molecular properties, and biological activities.
Key Findings
Substituent Effects on Activity: Fluorine: Compounds with fluorinated phenyl groups (e.g., 3-fluorophenyl, 4-fluorobenzenesulfonamide) exhibit improved enzyme inhibition due to enhanced electronegativity and hydrophobic interactions . For example, 4-Fluoro-N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide (IR = 6.97 ± 0.67) shows higher activity than non-fluorinated analogs . Methoxy Groups: Methoxy substitutions (e.g., 4-methoxybenzene) improve metabolic stability and solubility . Heterocyclic Substitutions: Pyridine or quinoline moieties (e.g., N-[3-(quinolin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide, CAS 328039-70-9) enhance kinase selectivity .
Structural Optimization: Sulfonamide Positioning: The benzenesulfonamide group at C2 is critical for hydrogen bonding with catalytic residues in targets like ADAM17 or c-Met kinase . Conjugation Effects: Extended conjugation in compounds like this compound stabilizes the quinoxaline core, as seen in analogs with phenyl groups contributing to π-π stacking .
Synthetic Accessibility: The target compound can be synthesized via methods described for related sulfonamides, such as chemoselective alkylation of 3-phenylquinoxaline-2(1H)-thione followed by sulfonamide coupling .
Contradictions and Limitations
- Biological Data Variability: Some analogs (e.g., N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide, IR = 19.73 ± 18.53 ) show high standard deviations, suggesting inconsistent activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
